N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide
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Description
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H20F3N3O2S and its molecular weight is 399.43. The purity is usually 95%.
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Scientific Research Applications
Hydrogen-bond Effect and Molecular Structure Investigation
Comprehensive studies have investigated the molecular structure, stability, and electronic structures of similar sulfonamide compounds through experimental and theoretical approaches, including Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis. These studies help in understanding the hydrogen-bond effect and intramolecular interactions, which are crucial for designing compounds with specific biological or chemical properties (Mansour & Ghani, 2013).
Heteroaromatization and Synthesis of Novel Derivatives
Research on heteroaromatization with sulfonamido phenyl ethanone has led to the synthesis of novel pyrrolo[2,3-d]pyrimidine and triazolo[1,5-c]pyrimidine derivatives containing dimethylsulfonamide moieties. These compounds have been screened for their antimicrobial activities, showing promise as leads for developing new antimicrobial agents (Hassan et al., 2009).
Antimicrobial Activity of Novel Heterocyclic Compounds
Studies have focused on synthesizing novel heterocyclic compounds with sulfamido moieties and evaluating their antibacterial and antifungal activities. These compounds offer potential as new antimicrobial agents, contributing to the development of treatments for infectious diseases (Nunna et al., 2014).
Anticancer and Anti-inflammatory Activities
Research into pyrazolopyrimidines derivatives has revealed their potential as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic applications of sulfonamide compounds in treating cancer and inflammation (Rahmouni et al., 2016).
Selective Coordination and Biological Evaluation
Investigations into the selective coordination ability of sulfamethazine Schiff-base ligands towards metal ions have provided insights into their molecular structures and spectral properties. These studies are essential for understanding the biological activity of sulfonamide compounds and their potential applications in medicinal chemistry (Mansour, 2014).
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c1-11-3-4-12(2)15(9-11)27(25,26)22-8-7-17-23-14(13-5-6-13)10-16(24-17)18(19,20)21/h3-4,9-10,13,22H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEYCGBQDFGWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.